![molecular formula C12H10N2O4S B3004891 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid CAS No. 1016747-04-8](/img/structure/B3004891.png)

4-[(Pyridin-4-yl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

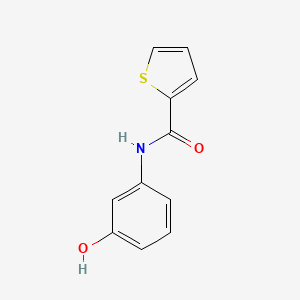

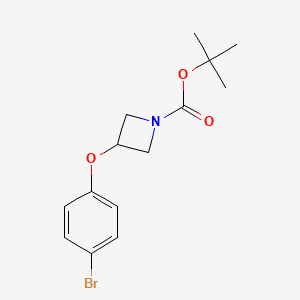

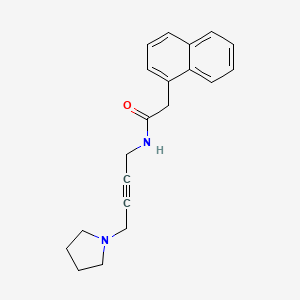

4-[(Pyridin-4-yl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.28. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

4-[(Pyridin-4-yl)sulfamoyl]benzoic acid plays a role in catalysis and synthetic chemistry. For instance, it has been utilized in nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes, providing an efficient access to valuable aryl sulfides with ample substrate scope and high functional group tolerance (Yang et al., 2015).

Ligand Synthesis for Metal Complexes

This compound is also important in the synthesis of ligands for metal complexes. An example includes the synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands for dicopper(I) complexes, which showed potential in photovoltaic applications (Jayapal et al., 2018).

Antimicrobial Applications

Several studies have investigated the antimicrobial potential of pyridines and pyridine-based sulfa-drugs, including derivatives of this compound, demonstrating significant antimicrobial activity (El‐Sayed et al., 2017).

Development of Metal-Organic Frameworks

This compound has been utilized in the development of metal-organic frameworks (MOFs). An example is its use in creating thermo- and solvatochromic MOFs with applications in sensing and catalysis (Mehlana et al., 2012).

Enzyme Inhibition Studies

This compound derivatives have been examined for their role as enzyme inhibitors, particularly in inhibiting human carbonic anhydrases, which are relevant in medical research (Abdoli et al., 2018).

Polymer Science

In the field of polymer science, this compound has been a key monomer for synthesizing novel hyperbranched polybenzimidazoles, exhibiting excellent thermal properties and solubility in aprotic solvents (Li et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that sulfonamide derivatives, such as 4-sulfamoylbenzoic acid, are often used as crosslinking reagents in organic synthesis . They can interact with various biological targets, including enzymes and proteins .

Mode of Action

Based on its structural similarity to other sulfonamide derivatives, it can be hypothesized that it may interact with its targets through the formation of covalent bonds, thereby modifying the target’s function .

Biochemical Pathways

Sulfonamide derivatives are known to interfere with various biochemical pathways, often leading to the inhibition of enzyme activity .

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that it may lead to changes in cellular function due to its interaction with various targets .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .

Properties

IUPAC Name |

4-(pyridin-4-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-12(16)9-1-3-11(4-2-9)19(17,18)14-10-5-7-13-8-6-10/h1-8H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNKGFIGOAHUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)

![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B3004818.png)